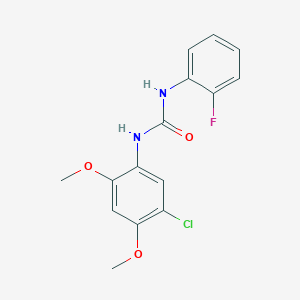![molecular formula C16H12FN5O2 B4543572 7-amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4543572.png)
7-amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Description
Pyridopyrimidine derivatives are recognized for their wide-ranging applications in medicinal chemistry due to their potent biological activities. The specific compound shares structural similarities with other pyridopyrimidine derivatives, which have been synthesized and studied for various applications, including antibacterial and anti-inflammatory properties.
Synthesis Analysis
The synthesis of similar pyridopyrimidine derivatives typically involves green chemistry approaches, employing one-pot, three-component reactions that are efficient and environmentally friendly. For instance, Javahershenas and Khalafy (2017) demonstrated a green synthesis method for polyfunctionalized pyridopyrimidine derivatives, highlighting a mild and fast procedure that yields structurally diverse compounds (Javahershenas & Khalafy, 2017).
Molecular Structure Analysis
The molecular structure of pyridopyrimidine derivatives is characterized by the presence of a bicyclic pyridopyrimidine core. Structural analyses often involve X-ray crystallography to determine the precise arrangement of atoms within the compound, providing insights into the compound's stereochemistry and conformational preferences.
Chemical Reactions and Properties
Pyridopyrimidine derivatives participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. They serve as key intermediates in the synthesis of more complex heterocyclic compounds, exhibiting a broad range of chemical properties that can be finely tuned by substituting different functional groups at specific positions on the core structure.
Physical Properties Analysis
The physical properties of pyridopyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including drug formulation and material science.
Chemical Properties Analysis
Chemically, pyridopyrimidine derivatives are versatile. Their reactivity can lead to the formation of novel compounds with potential biological activity. Studies have explored their antibacterial and anti-inflammatory properties, indicating their significance in developing new therapeutic agents. Asadian, Davoodnia, and Beyramabadi (2018) synthesized new pyrimido pyrano pyrimidine derivatives, evaluating their antibacterial activity against various bacterial strains, showcasing the chemical versatility and potential applications of these compounds (Asadian, Davoodnia, & Beyramabadi, 2018).
properties
IUPAC Name |
7-amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c1-21-14-12(15(23)22(2)16(21)24)11(9(7-18)13(19)20-14)8-5-3-4-6-10(8)17/h3-6H,1-2H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBYSDGHRHISAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4543491.png)
![dimethyl 5-{[({4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}isophthalate](/img/structure/B4543494.png)
![3-amino-N-(4-bromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543502.png)

![2-({4-allyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4543510.png)

![6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4543520.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4543528.png)

![1-(2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4543542.png)



![3-(1,3-benzodioxol-5-yl)-4-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4543573.png)